2-(Bromomethyl)bicyclo[2.1.1]hexane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)bicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRBJBBADQYZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformations of 2 Bromomethyl Bicyclo 2.1.1 Hexane and Its Derivatives
Nucleophilic Displacement Reactions of the Bromomethyl Group
The bromine atom on the methyl group of 2-(bromomethyl)bicyclo[2.1.1]hexane serves as a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, facilitating the synthesis of diverse derivatives.
Carbon-Carbon Bond Forming Reactions
While specific examples detailing carbon-carbon bond forming reactions directly on this compound are not extensively documented in the provided search results, the analogous reactivity of similar systems suggests its utility. For instance, the bromomethyl group is a suitable electrophile for reactions with various carbon nucleophiles.
Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds via nucleophilic displacement of the bromide is a more prominently described transformation. In related azabicyclo[2.1.1]hexane systems, anti-bromo substituents undergo displacement by various heteroatom nucleophiles, including those containing oxygen, nitrogen, and sulfur. nih.govresearchgate.net These reactions are influenced by the solvent and the choice of metal salt, with faster rates and higher yields often observed in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF). nih.gov For example, the use of cesium acetate (B1210297) has been shown to be more effective than sodium acetate for introducing an acetoxy group. nih.gov
The following table summarizes representative nucleophilic displacement reactions on a related bromo-substituted azabicyclo[2.1.1]hexane system, which provide insight into the potential transformations of this compound.
| Nucleophile | Reagent | Solvent | Product Functional Group |
| Acetate | CsOAc | DMSO | Acetoxy |
| Azide | NaN₃ | DMSO | Azido |
| Thiophenolate | NaSPh | DMSO | Thiophenyl |
| Imidazole | Imidazole | DMSO | Imidazolyl |
| Iodide | NaI | DMSO | Iodo |
| Hydroxide | CsOAc then hydrolysis | DMSO | Hydroxy |
| Fluoride (B91410) | CsF | DMSO | Fluoro |
Data compiled from studies on related azabicyclo[2.1.1]hexane systems. nih.gov
Functionalization of the Bicyclo[2.1.1]hexane Core
Beyond the reactivity of the bromomethyl group, the bicyclo[2.1.1]hexane framework itself can be functionalized, offering pathways to more complex and diverse molecular architectures.
Transition Metal-Catalyzed Functionalizations
A significant advancement in the functionalization of bicyclo[2.1.1]hexanes is the iridium-catalyzed borylation of tertiary C-H bonds. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgnih.gov This method allows for the direct and highly selective installation of a boronic ester at the bridgehead position of the bicyclic core. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgnih.gov The reaction is compatible with a wide array of functional groups, making it a valuable tool for late-stage functionalization and the creation of novel building blocks. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgnih.gov
The iridium catalyst, often in conjunction with a phenanthroline-based ligand, facilitates the cleavage of the bridgehead C-H bond and subsequent formation of a C-B bond. nih.gov Kinetic and computational studies indicate that the turnover-limiting step is an isomerization that precedes the reductive elimination to form the borylated product. nih.govchemrxiv.orgnih.gov
| Substrate Type | Catalyst System | Product |
| Bicyclo[2.1.1]hexanes | [Ir(cod)Cl]₂ / dtbbpy | Bridgehead boronic esters |
| (Hetero)bicyclo[2.1.1]hexanes | (Mesitylene)Ir(Bpin)₃ / 2-mphen | Bridgehead boronic esters |
dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; 2-mphen = 2-methylphenanthroline; Bpin = pinacolborane nih.gov
This borylation provides a versatile handle for further transformations, as the resulting boronic esters can participate in a wide range of well-established cross-coupling reactions.
Derivatization of Functional Groups on the Bicyclic Framework
The bicyclo[2.1.1]hexane scaffold can be adorned with various functional groups that can be further elaborated.
Recent methodologies have enabled the synthesis of bicyclo[2.1.1]hexanes bearing silyl (B83357) enol ethers and tertiary alcohol moieties. researchgate.netnih.govresearchgate.netdntb.gov.uachemrxiv.orgchemrxiv.orgnih.govmatilda.science These functional groups serve as versatile handles for subsequent transformations. For example, the silyl enol ether can be converted to a ketone or an α-hydroxyketone. chemrxiv.org The tertiary alcohol can undergo dehydration to form an olefin or be converted to other functional groups like a fluoride or an isonitrile. chemrxiv.org
Furthermore, the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes bearing a ketone has been reported, and this ketone can be transformed into various derivatives. chemrxiv.orgrsc.org For instance, Baeyer-Villiger oxidation can convert the ketone into a lactone, and a Schmidt reaction can yield the corresponding lactam. chemrxiv.org
Imines derived from bicyclo[2.1.1]hexane ketones are also valuable intermediates. They can undergo various reactions, including cycloadditions, to generate more complex, nitrogen-containing bicyclic systems. researchgate.netresearchgate.net
| Initial Functional Group | Reagents/Conditions | Resulting Functional Group |
| Silyl enol ether | Desilylation | Ketone |
| Silyl enol ether | Dihydroxylation | α-Hydroxyketone |
| Tertiary alcohol | Burgess reagent | Olefin |
| Tertiary alcohol | DAST | Fluoride |
| Ketone | mCPBA | Lactone |
| Ketone | Benzyl azide, TiCl₄ | Lactam |
DAST = Diethylaminosulfur trifluoride; mCPBA = meta-Chloroperoxybenzoic acid chemrxiv.orgchemrxiv.org
Stereochemical Aspects of Transformations in Bicyclo[2.1.1]hexane Systems
The rigid, strained framework of the bicyclo[2.1.1]hexane system presents unique stereochemical challenges and opportunities in chemical transformations. The fixed spatial arrangement of substituents and the inherent steric hindrance around the bicyclic core significantly influence the stereochemical outcome of reactions.
A key area of investigation has been the control of stereoselectivity during nucleophilic additions to carbonyl groups within the bicyclo[2.1.1]hexane skeleton. In 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, the two faces of the carbonyl group are in a nearly identical steric environment. This setup allows for the study of long-range electronic effects on π-facial selectivity. Research has shown that remote electron-withdrawing substituents, such as cyano and ester groups, can influence the stereochemical course of hydride reductions. However, the preference for syn-face attack by the hydride is less pronounced in the bicyclo[2.1.1]hexane system compared to the analogous norbornyl system. For instance, in the reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, the ratio of syn to anti attack is influenced by the nature of the substituent at the C5 position. core.ac.uk
| Substituent (R) at C5 | Hydride Reagent | Product Ratio (syn:anti) |
| CN | NaBH4 | 48:52 |
| COOMe | NaBH4 | 47:53 |
| CH2OH | NaBH4 | 60:40 |
| CH2CH3 | NaBH4 | 34:66 |
| Data derived from studies on 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones. core.ac.uk |
The development of enantioselective catalytic strategies to construct the bicyclo[2.1.1]hexane core has been a significant advancement. A Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition has been developed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. This method provides access to versatile building blocks with high yields and enantioselectivities. The absolute configuration and three-dimensional structure of these analogs have a substantial impact on their biological activity, underscoring the importance of stereoselective synthesis. chemrxiv.org
Furthermore, the stereochemical information in the carbon backbone can be retained during certain cycloaddition reactions. For example, a polysubstituted bicyclo[2.1.1]hexane was prepared as a single diastereomer from a corresponding diene, with no evidence of epimerization at the α-carbonyl stereocenter. The absolute stereochemistry of the product was confirmed by X-ray analysis. nih.govrsc.org This retention of stereochemistry is crucial for the synthesis of complex molecules with defined three-dimensional structures.
Directed C–H functionalization has also been employed to control the stereochemistry of substitution on the bicyclo[2.1.1]hexane framework. Using an 8-aminoquinoline (B160924) directing group, Pd-catalyzed C–H arylation of a bicyclo[2.1.1]hexane derivative proceeded with good control of diastereoselectivity. The relative stereochemistry of the resulting product was confirmed by X-ray crystallography. Interestingly, the stereochemical outcome of subsequent transformations, such as hydrolysis of the directing group, can be controlled by the reaction conditions. Basic hydrolysis led to epimerization to the thermodynamically favored product, while acidic conditions retained the original configuration of the acid moiety. nih.gov
The stereoselectivity of free radical reactions involving bicyclo[2.1.1]hexane has also been examined. Abstraction of a hydrogen atom from C(2) by t-butoxyl radicals leads to the formation of bicyclo[2.1.1]hexan-2-yl radicals. These radicals can then undergo rearrangement via β-scission. rsc.org The stereochemical course of such radical reactions is influenced by the inherent strain and geometry of the bicyclic system.
| Reaction Type | Key Feature | Stereochemical Outcome |
| Nucleophilic Addition | Remote electronic effects | Substituent-dependent syn/anti selectivity |
| [2+2] Photocycloaddition | Lewis acid catalysis | High enantioselectivity |
| C-H Arylation | Directing group | Diastereoselective functionalization |
| Hydrolysis | Reaction conditions | Retention or epimerization of stereocenter |
| Summary of stereochemical control in bicyclo[2.1.1]hexane transformations. |
Mechanistic Investigations of Bicyclo 2.1.1 Hexane Formation and Reactivity
Elucidation of Cycloaddition Reaction Pathways
The formation of the bicyclo[2.1.1]hexane skeleton can proceed through distinct mechanistic routes, primarily categorized as radical pathways involving diradical intermediates or two-electron pathways. The choice of reactants, catalysts, and reaction conditions dictates which pathway is favored. nih.govresearchgate.net
Radical pathways are a common route for synthesizing bicyclo[2.1.1]hexanes, particularly from highly strained precursors like bicyclo[1.1.0]butanes (BCBs). The central C-C bond of a BCB can be cleaved through single electron transfer (SET), thermolysis, or energy transfer, generating a 1,3-diradical intermediate. nih.govnsf.gov This diradical can then be trapped by an alkene in a stepwise cycloaddition to form the bicyclo[2.1.1]hexane product. nih.gov
Visible-light photocatalysis is a powerful tool for initiating these radical reactions. For instance, a photoinduced intermolecular [2σ+2π] cycloaddition between BCBs and alkenes can be mediated by a Ti(Salen) photocatalytic system under violet light irradiation. researchgate.net The photoexcited catalyst promotes the cleavage of the central C-C bond in the BCB, leading to subsequent alkene insertion. researchgate.net Similarly, samarium(II) iodide (SmI₂) can catalyze the insertion of electron-deficient alkenes into BCB ketones. This process is underpinned by a radical-relay mechanism, initiated by a single-electron reduction of the ketone to form a ketyl radical anion. manchester.ac.ukacs.orgchemrxiv.org This intermediate then undergoes intramolecular cyclization. acs.orgnih.gov
Another approach involves the intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives, which proceeds via a triplet diradical intermediate enabled by triplet energy transfer. organic-chemistry.org The reaction of allylated cyclopropanes bearing a 4-nitrobenzimine substituent can also form bicyclo[2.1.1]hexanes through a formal (3+2) cycloaddition, where excitation of the imine triggers homolytic opening of the cyclopropane (B1198618) to a biradical species. researchgate.net
| Initiation Method | Key Intermediate | Reaction Type | Example System | Reference |
|---|---|---|---|---|
| Energy Transfer (Photochemical) | Triplet Diradical | [2π+2σ] Cycloaddition | Bicyclo[1.1.0]butane + Alkene | nih.govnsf.gov |
| Single-Electron Reduction (SmI₂) | Ketyl Radical Anion | Alkene Insertion | Bicyclo[1.1.0]butyl Ketone + Alkene | manchester.ac.ukchemrxiv.org |
| Photocatalysis (Ti-complex) | Radical Intermediate | [2σ+2π] Cycloaddition | Bicyclo[1.1.0]butane + 1,3-Diene | researchgate.net |
| Imine Photochemistry | Biradical | Formal (3+2) Cycloaddition | Allylated Cyclopropane | researchgate.net |
In contrast to radical-mediated reactions, two-electron pathways involve polar mechanisms. These are well-established for donor-acceptor cyclopropanes and have been extended to the synthesis of bicyclo[2.1.1]hexanes. nih.govnsf.gov Lewis acids play a crucial role in these transformations by activating BCBs. The central σ-bond of the BCB can be cleaved upon coordination with a Lewis acid, allowing it to act as an enolate-like nucleophile. researchgate.net
This activated BCB can then attack various electrophiles, such as aldehydes, imines, or ketenes, followed by an intramolecular cyclization to complete the formal cycloaddition. researchgate.net For example, a stepwise two-electron formal (3+2) cycloaddition between silyl (B83357) enol ethers and BCBs can be efficiently catalyzed by a Lewis acid. researchgate.netresearchgate.net Another instance is the reaction of BCBs with thioketones, which can proceed without catalysts or light, likely through a sulfur-initiated nucleophilic attack on the BCB to form an intermediate enolate that subsequently cyclizes. rsc.org HFIP has also been shown to promote the formal [2π+2σ] cycloaddition of BCBs with α-cyano chalcones, acting as a hydrogen-bond donor to activate the BCB and stabilize carbocationic intermediates in a metal-free approach. rsc.org
Computational Chemistry and Theoretical Studies
Computational chemistry provides invaluable insights into the complex mechanisms of bicyclo[2.1.1]hexane formation. Theoretical studies help to elucidate reaction pathways, rationalize observed selectivity, and predict the feasibility of new transformations.
High-level computational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method with second-order perturbation theory (CASPT2) corrections, are employed to accurately model the electronic structures of transition states and intermediates, especially in photochemical reactions and processes involving diradicals. researchgate.netacs.org
For example, CASPT2//CASSCF calculations have been used to study the thermal cleavage and ring inversion of bicyclo[2.2.0]hexane, a related strained system. These studies revealed that the reactions proceed through a common twist-boat diradical intermediate, and the calculated activation enthalpies were in excellent agreement with experimental values. nih.govacs.org In the context of bicyclo[2.1.1]hexane synthesis, these methods have been applied to understand the photolysis of 2,3-diazabicyclo[2.1.1]hex-2-ene, elucidating the mechanism of denitrogenation. beilstein-archives.org Furthermore, CASPT2//CASSCF calculations have been used to investigate the intricate mechanisms of intramolecular photo-(3+2)-cycloaddition reactions, delving into radical cascades and stereoselectivity. researchgate.net These high-precision calculations can distinguish between different potential energy surfaces and identify key features like minimum energy crossing points that govern reaction outcomes. acs.org
Many synthetic routes to bicyclo[2.1.1]hexanes rely on photochemical reactions, where energy transfer is a key mechanistic step. nih.gov These reactions often use a photosensitizer that absorbs light, is promoted to an excited state, and then transfers its energy to a reactant molecule, initiating the chemical transformation without being consumed. organic-chemistry.org
Visible-light-driven intramolecular [2+2] photocycloadditions of styrene derivatives are enabled by triplet energy transfer from an iridium-based photocatalyst. organic-chemistry.org Similarly, the [2π+2σ] cycloaddition of BCBs with alkenes can be initiated by a photosensitizer like benzophenone. researchgate.net The proposed mechanism involves the sensitizer (B1316253) promoting the BCB to an excited triplet state, which then cleaves to form a triplet diradical. nih.govnsf.gov This is followed by capture of the alkene, intersystem crossing (ISC), and final bond formation. nsf.gov Transient absorption spectroscopy can be used to distinguish between energy transfer and electron transfer pathways, as distinct spectral bands are observed depending on the photocatalyst and mechanism. acs.org
| Photochemical Reaction | Sensitizer/Catalyst | Proposed Mechanism | Key Step | Reference |
|---|---|---|---|---|
| Intramolecular [2+2] Cycloaddition | Ir(dFCF₃ppy)₂(dtbbpy)PF₆ | Triplet Energy Transfer | Energy transfer from Ir-catalyst to styrene substrate | organic-chemistry.org |
| Intermolecular [2π+2σ] Cycloaddition | Benzophenone | Triplet Energy Transfer | Sensitization of Bicyclo[1.1.0]butane | researchgate.net |
| [2π+2σ] Cycloaddition | Naphthyl ketone-substituted BCB | Direct Excitation/Energy Transfer | Excitation to S1 state, ISC to T1, then bond cleavage | nih.govnsf.gov |
| Regiodivergent Cycloaddition | Various Photocatalysts | Energy Transfer or Electron Transfer | Catalyst identity controls reaction pathway | acs.org |
The three-dimensional nature of the bicyclo[2.1.1]hexane core means that stereoselectivity is a critical aspect of its synthesis. The relative and absolute configuration of substituents on the scaffold can have a significant impact on the biological activity of molecules containing this motif. chemrxiv.orgchemrxiv.org
Enantioselective methods for constructing the bicyclo[2.1.1]hexane core are therefore highly valuable. The first enantioselective catalytic strategy for 1,5-disubstituted bicyclo[2.1.1]hexanes was developed using a Lewis acid-catalyzed [2+2] photocycloaddition. chemrxiv.orgchemrxiv.org This approach provides access to enantioenriched products, which is crucial as different enantiomers can exhibit vastly different biological activities. chemrxiv.org Other synthetic methods have been noted for their high diastereoselectivity. researchgate.netrsc.org For instance, the crossed [2+2]-cycloaddition strategy can be followed by C-H functionalization to incorporate groups with control of stereochemistry. rsc.org In some cases, photo-induced ring-opening can be used to achieve the epimerization of stereogenic centers, providing a way to access different diastereomers. researchgate.net Theoretical models, sometimes combined with non-adiabatic molecular dynamics simulations, are also used to understand and predict the stereochemical outcomes of photochemical reactions. acs.org
Applications of 2 Bromomethyl Bicyclo 2.1.1 Hexane and Derivatives in Advanced Organic Synthesis
Utilization as Building Blocks for Complex Molecular Architectures
The bicyclo[2.1.1]hexane framework, accessible through precursors like 2-(bromomethyl)bicyclo[2.1.1]hexane, is increasingly being incorporated into complex molecules. chemrxiv.orgrsc.org Synthetic chemists utilize these building blocks to construct novel sp³-rich structures that are otherwise difficult to access. chemrxiv.orgrsc.orgrsc.org The inherent strain and defined geometry of the bicyclo[2.1.1]hexane core make it a valuable component in the design of intricate molecular systems. chemrxiv.orgrsc.org
Recent synthetic strategies have focused on developing efficient and modular approaches to 1,2-disubstituted bicyclo[2.1.1]hexane modules. chemrxiv.orgrsc.orgrsc.org One such strategy involves a photochemical [2+2] cycloaddition to form the core structure, which can then be readily derivatized. chemrxiv.orgrsc.orgrsc.org For instance, the resulting bicyclo[2.1.1]hexane systems can undergo various transformations, including esterification and oxidation, to generate linkers with multiple functional groups suitable for medicinal chemistry applications. nih.gov
The versatility of these building blocks is further demonstrated by their use in catalyst-controlled divergent synthesis. acs.orgnih.gov For example, a Cu(I)/Au(I)-catalyzed reaction of bicyclo[1.1.0]butane amides with azadienes can selectively produce either bicyclo[2.1.1]hexanes or cyclobutenes by simply changing the catalyst. acs.orgnih.gov The resulting multifunctionalized bicyclo[2.1.1]hexane products can be scaled up to gram quantities and undergo further modifications, such as hydrolysis to carboxylic acids or reactions with Grignard reagents to form tertiary alcohols, highlighting their utility as intermediates in the synthesis of more complex molecules. nih.gov
A notable application of these building blocks is in the synthesis of rigidified analogues of known bioactive molecules. For example, a rigidified version of the fatty acid synthase (FAS) inhibitor BI 99179 was synthesized using a 1,3-disubstituted bicyclo[2.1.1]hexane. digitellinc.com This demonstrates the potential of these scaffolds to create novel analogues of existing drugs with potentially improved properties.
Table 1: Examples of Complex Molecules Synthesized Using Bicyclo[2.1.1]hexane Building Blocks
| Starting Material/Precursor | Reaction Type | Product | Application/Significance |
| Bicyclo[1.1.0]butane amides and azadienes | Cu(I)-catalyzed cycloaddition | Multifunctionalized bicyclo[2.1.1]hexanes | Access to valuable synthetic intermediates for complex molecule synthesis. nih.gov |
| 1,5-Hexadienes | Photocatalytic [2+2] cycloaddition | Polysubstituted bicyclo[2.1.1]hexanes | Unified access to diverse substitution patterns for exploring new chemical space. rsc.org |
| Phenylacetaldehyde derivatives | Photochemical [2+2] cycloaddition | 1,2-disubstituted bicyclo[2.1.1]hexane modules | Modular approach to novel sp³-rich building blocks. chemrxiv.orgrsc.orgrsc.org |
| Mono-substituted bicyclo[2.1.1]hexane | Directed Pd catalyzed arylation | syn-1,3-disubstituted bicyclo[2.1.1]hexane | Synthesis of rigidified analogues of bioactive molecules. digitellinc.com |
Role in Modulating Molecular Properties and Exploring Unexplored Chemical Space
The incorporation of the bicyclo[2.1.1]hexane motif significantly influences the physicochemical properties of molecules. chemrxiv.orgrsc.org Its rigid, three-dimensional nature provides a means to escape the flatland of traditional aromatic systems, offering new vectors for substituent placement and exploring previously inaccessible chemical space. chemrxiv.orgrsc.orgrsc.orgrsc.org This exploration is crucial for the development of novel drug candidates with improved properties.
Bicyclo[2.1.1]hexanes are considered sp³-rich scaffolds, a characteristic favored by medicinal chemists for improving properties like solubility and metabolic stability. chemrxiv.orgrsc.org The replacement of planar aromatic rings with these saturated bicyclic systems can lead to molecules with enhanced biological activity and better pharmacokinetic profiles. nih.gov
A key advantage of using bicyclo[2.1.1]hexane derivatives is the ability to create molecules with unique substitution patterns that are not possible with planar aromatic rings. rsc.org For example, substituents can be placed on the bridge of the bicyclic system, creating geometries that extend into different regions of chemical space. rsc.org This allows for the design of molecules with novel three-dimensional shapes, which can lead to improved interactions with biological targets.
Furthermore, catalyst-controlled chemodivergent synthesis strategies provide a powerful tool for exploring chemical space by allowing the selective formation of different structural motifs from a single starting material. acs.orgnih.gov This approach enhances the diversity of accessible molecules and accelerates the discovery of new bioactive compounds. acs.orgnih.gov
Table 2: Impact of Bicyclo[2.1.1]hexane Incorporation on Molecular Properties
| Property | Effect of Bicyclo[2.1.1]hexane Incorporation | Rationale |
| Solubility | Generally improved | Increased sp³ character and disruption of planarity. chemrxiv.orgrsc.org |
| Metabolic Stability | Often enhanced | Replacement of metabolically labile aromatic rings. nih.gov |
| Molecular Shape | Introduction of three-dimensionality | Rigid, non-planar scaffold with defined substituent vectors. chemrxiv.orgrsc.orgnih.govrsc.org |
| Chemical Space | Access to unexplored regions | Unique substitution patterns and geometries not achievable with aromatic systems. chemrxiv.orgrsc.orgrsc.orgrsc.org |
Conceptual Application in Bioisosteric Design of Saturated Scaffolds
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of medicinal chemistry. chem-space.com The bicyclo[2.1.1]hexane scaffold has emerged as a highly promising bioisostere for substituted benzene (B151609) rings, particularly ortho- and meta-substituted benzenes. nih.govrsc.orgresearchgate.netenamine.net
The rigid nature of the bicyclo[2.1.1]hexane core allows it to mimic the spatial arrangement of substituents on an aromatic ring while being a saturated, non-planar system. researchgate.net This substitution can lead to several benefits, including improved physicochemical properties such as solubility and metabolic stability, and the potential to create novel, patentable molecules. nih.govchem-space.comresearchgate.net
Specifically, 1,2-disubstituted bicyclo[2.1.1]hexanes have been successfully validated as saturated bioisosteres of ortho-substituted benzenes. nih.govrsc.orgchemrxiv.org This has been demonstrated by incorporating the bicyclo[2.1.1]hexane core into the structures of known agrochemicals like boscalid, bixafen, and fluxapyroxad, resulting in saturated analogs with significant antifungal activity. nih.govrsc.orgchemrxiv.org
The utility of bicyclo[2.1.1]hexanes as bioisosteres extends to mimicking polysubstituted benzenes, which are present in a large number of FDA-approved drugs. rsc.org The ability to functionalize the bridge positions of the bicyclo[2.1.1]hexane scaffold provides additional vectors for substitution, allowing for the creation of bioisosteres for more complex aromatic systems. rsc.org
Table 3: Bicyclo[2.1.1]hexane as a Bioisostere
| Aromatic System Mimicked | Bicyclo[2.1.1]hexane Substitution Pattern | Key Advantages |
| ortho-Substituted Benzene | 1,2-Disubstituted | Improved physicochemical properties, retained biological activity, novel intellectual property. nih.govresearchgate.netrsc.orgchemrxiv.org |
| meta-Substituted Benzene | 1,3-Disubstituted | Exploration of different spatial arrangements and molecular properties. digitellinc.comrsc.org |
| Polysubstituted Benzene | Bridge- and bridgehead-substituted | Access to bioisosteres of more complex aromatic systems and exploration of novel chemical space. rsc.org |
Late-Stage Modification Strategies Incorporating Bicyclo[2.1.1]hexane Frameworks
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves introducing functional groups into a complex molecule at a late step in the synthesis. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The bicyclo[2.1.1]hexane scaffold is amenable to such modifications.
One approach to circumvent challenges in the synthesis of substituted phenylacetaldehydes, which are precursors to some bicyclo[2.1.1]hexane systems, is to employ a late-stage functionalization strategy on an existing bicyclo[2.1.1]hexane core. chemrxiv.orgrsc.org This can involve, for example, the functionalization of an aromatic ring attached to the bicyclic framework. chemrxiv.orgrsc.org
Furthermore, the functional groups on the bicyclo[2.1.1]hexane scaffold itself can be modified in the later stages of a synthesis. For instance, tertiary alcohol units on the bicyclo[2.1.1]hexane framework can be transformed into other functional groups. researchgate.netnih.govnih.gov This demonstrates the utility of this scaffold in creating diverse molecular structures through late-stage modifications.
A skeletal editing strategy has also been developed to transform multisubstituted 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes (BCPs) through N-atom deletion. acs.org This process not only changes the core scaffold but also alters molecular properties like lipophilicity and the orientation of substituents, providing another avenue for late-stage molecular diversification. acs.org
Table 4: Examples of Late-Stage Modifications of Bicyclo[2.1.1]hexane Derivatives
| Bicyclo[2.1.1]hexane Derivative | Modification Strategy | Resulting Structure | Significance |
| Bicyclo[2.1.1]hexane with an attached aromatic ring | Aromatic ring functionalization | Functionalized aromatic derivative | Circumvents synthetic challenges and allows for diversification. chemrxiv.orgrsc.org |
| Bicyclo[2.1.1]hexane with tertiary alcohol units | Transformation of the alcohol | Variously functionalized bicyclo[2.1.1]hexanes | Demonstrates the versatility of the scaffold for creating diverse structures. researchgate.netnih.govnih.gov |
| Multisubstituted 2-azabicyclo[2.1.1]hexanes | N-atom deletion (skeletal editing) | Bicyclo[1.1.1]pentanes | Scaffold hopping to modulate biological and physicochemical properties. acs.org |
Future Perspectives and Emerging Research Directions
Development of Catalytic Asymmetric Synthetic Routes to Enantioenriched Bicyclo[2.1.1]hexanes
The synthesis of chiral, highly substituted bicyclo[2.1.1]hexanes remains a significant challenge, yet it is crucial for their application as bioisosteres of chiral drug molecules. acs.orgacs.org Recent advancements have focused on catalytic asymmetric cycloadditions of bicyclo[1.1.0]butanes (BCBs) to generate enantioenriched BCHs.
One promising approach involves the use of Lewis acid catalysis. For instance, a Lewis acid-catalyzed asymmetric intermolecular [2π + 2σ] cycloaddition of BCBs with coumarins, 2-pyrone, or chromenes has been developed to produce enantioenriched 1,2,3,4-tetrasubstituted BCHs. acs.org This method utilizes chiral Box ligands to control the stereochemical outcome, achieving high regio-, enantio-, and diastereoselectivities. acs.org The resulting complex BCHs have shown potential as mimics for anticancer drugs like Sonidegib and the PD-1/PD-L1 inhibitor BMS-202. acs.org
Another strategy employs a zinc-catalyzed enantioselective formal (3+2) cycloaddition of BCBs with imines to synthesize valuable azabicyclo[2.1.1]hexanes (aza-BCHs). researchgate.net This reaction proceeds with high yields and excellent enantioselectivity under mild conditions. researchgate.net Furthermore, an asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition of BCBs with N-aryl imines, yielding chiral aza-BCHs with high enantioselectivity. researchgate.net
Photocycloaddition also presents a powerful tool for accessing enantioenriched BCHs. A Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition of α,β-unsaturated acyl pyrazoles has been established to produce 1,5-disubstituted bicyclo[2.1.1]hexanes with high yield and enantioselectivity. chemrxiv.org These developments highlight the growing toolbox for accessing chiral bicyclo[2.1.1]hexane derivatives, which will be critical for their future applications in medicinal chemistry.
Diversification of Functionalization Strategies for the Bromomethyl Group and the Bicyclic Core
The bromomethyl group on 2-(bromomethyl)bicyclo[2.1.1]hexane is a key reactive site for introducing a wide range of functional groups. Future research will likely focus on expanding the repertoire of transformations at this position, as well as developing methods for the functionalization of the bicyclic core itself.
The bromine atom can be readily displaced by various nucleophiles to introduce different functionalities. Beyond simple substitution, more advanced cross-coupling reactions can be envisaged to form carbon-carbon and carbon-heteroatom bonds, further diversifying the accessible chemical space.
Functionalization of the bicyclic core, particularly at the bridgehead positions, is another important area of research. Late-stage functionalization of the C-H bonds of the bicyclo[2.1.1]hexane scaffold would provide a powerful strategy for rapidly generating diverse analogues. Iridium-catalyzed borylation of the bridgehead tertiary C-H bonds of bicyclo[2.1.1]hexanes has been demonstrated, offering a route to 1,3-disubstituted bicyclic building blocks. escholarship.org This method is compatible with a broad range of functional groups, making it suitable for the late-stage modification of complex molecules. escholarship.org
The development of methods for the selective functionalization of different positions on the bicyclic ring system will be crucial for creating a wider variety of substitution patterns, mimicking ortho-, meta-, and even polysubstituted benzenes. rsc.org
Advanced Computational Modeling for Predictive Reactivity and Molecular Design
Computational modeling is becoming an indispensable tool in modern chemical research, and its application to the study of bicyclo[2.1.1]hexanes is expected to grow. Density Functional Theory (DFT) calculations can provide valuable insights into the mechanisms of reactions involving these strained ring systems.
For example, computational studies have been used to elucidate the stepwise ring-opening/intramolecular cyclization pathway in the copper-catalyzed synthesis of bicyclo[2.1.1]hexanes from bicyclo[1.1.0]butanes. nih.gov In another study, DFT calculations helped to understand the factors controlling the chemoselectivity in catalyst-controlled divergent syntheses of bicyclo[2.1.1]hexanes and cyclobutenes. nih.gov
Computational methods can also be used to predict the reactivity of different positions on the bicyclo[2.1.1]hexane scaffold, guiding the design of new synthetic strategies. Furthermore, molecular modeling can be employed to design novel bicyclo[2.1.1]hexane-containing molecules with specific biological activities by predicting their binding affinities to target proteins. The use of programs like Gaussian for analyzing the strain in these compounds will continue to be important.
Scalable Synthetic Methodologies for Practical Applications
For this compound and its derivatives to be widely adopted in industrial applications, particularly in drug development, the development of scalable synthetic methods is essential. While many elegant synthetic routes have been developed in academic laboratories, their transition to large-scale production often presents significant challenges.
Future research will need to focus on developing robust and efficient syntheses that can be performed on a multigram or even kilogram scale. researchgate.netnuph.edu.ua This includes optimizing reaction conditions, minimizing the use of hazardous or expensive reagents, and developing efficient purification procedures.
For instance, a mild and scalable approach for the synthesis of 2-amino-bicyclo[2.1.1]hexanes via a Lewis acid-catalyzed (3+2) cycloaddition of bicyclo[1.1.0]butanes with enamides has been demonstrated, showcasing the practicality of this methodology through scale-up reactions. rsc.org Similarly, a simple pathway for the large-scale synthesis of chiral bicyclo[2.1.1]hexane derivatives from readily available camphor (B46023) has been reported. researchgate.net The development of such practical and scalable routes will be a key driver for the broader application of these important building blocks.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(Bromomethyl)bicyclo[2.1.1]hexane, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via photochemical [2+2] cycloaddition of strained bicyclo[1.1.0]butanes with brominated alkenes under UV light (λ = 254–365 nm). Key intermediates include bicyclo[2.1.1]hexane frameworks functionalized with bromomethyl groups. Optimized conditions involve dichloromethane as a solvent and catalytic Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Light Intensity | 10–20 mW/cm² | Higher intensity accelerates cycloaddition but may induce side reactions. |
| Temperature | 0–25°C | Lower temps favor selectivity; higher temps risk decomposition. |
| Reaction Time | 6–12 hrs | Prolonged time increases conversion but may degrade product. |
Q. How can the structural integrity of this compound be validated experimentally?
- Analytical Techniques :
- X-ray Crystallography : Confirms bond angles (e.g., bridgehead C–C–C ≈ 93°) and bromomethyl positioning .
- NMR Spectroscopy : Distinct ¹H NMR signals for bridgehead protons (δ 1.8–2.2 ppm) and bromomethyl (δ 3.3–3.7 ppm). ¹³C NMR shows quaternary carbons at δ 40–50 ppm .
Q. Why is this compound considered a promising bioisostere in drug design?
- Rationale : The bicyclo[2.1.1]hexane core mimics ortho-substituted benzene geometry (distance d = 3.05–3.19 Å vs. 3.04–3.10 Å for benzene) while offering higher sp³ character (Fsp³ = 0.75), improving solubility and metabolic stability. For example, replacing benzene in lomitapide with bicyclo[2.1.1]hexane increased solubility sixfold (3 μM → 18 μM) .
Advanced Research Questions
Q. How do solvolysis mechanisms of this compound differ from linear alkyl bromides?
- Mechanistic Insight : The strained bicyclic framework stabilizes non-classical carbocation intermediates during solvolysis (e.g., in aqueous ethanol). Kinetic studies show rate enhancements up to 10³-fold compared to unstrained analogs due to transition-state stabilization via hyperconjugation .
- Experimental Design :
- Use isotopic labeling (²H/¹³C) to track carbocation rearrangement pathways.
- Monitor kinetics via HPLC under varying solvent polarities (e.g., water/acetone mixtures) .
Q. What strategies mitigate conflicting bioactivity data when substituting benzene with bicyclo[2.1.1]hexane in agrochemicals?
- Case Study : In boscalid derivatives, bicyclo[2.1.1]hexane substitution reduced lipophilicity (ΔclogP = −1.2) but inconsistently affected fungicidal activity. To resolve contradictions:
Perform conformational analysis (DFT calculations) to assess steric clashes in target binding pockets.
Optimize exit vectors via late-stage functionalization (e.g., Suzuki coupling on bromomethyl groups) .
- Data Interpretation : Use matched molecular pair analysis to isolate geometric vs. electronic contributions .
Q. How can derivatization of this compound expand its utility in sp³-rich chemical space?
- Methodology :
- Nucleophilic Substitution : Replace bromine with azides (NaN₃/DMF) or thiols (RSH/Et₃N) to generate diverse analogs .
- Cross-Coupling : Leverage Pd-catalyzed reactions (e.g., Heck, Sonogashira) on the bromomethyl group .
- Applications :
| Derivative | Application | Key Reference |
|---|---|---|
| Azide | Click chemistry probes | |
| Carboxylic Acid | Peptide mimetics | |
| Thioether | Enzyme inhibitors |
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
